Gadofosveset trisodium is a gadolinium-based contrast agent primarily used in magnetic resonance angiography to enhance the visibility of blood vessels and tissues. It is a stable chelate compound derived from gadolinium diethylenetriaminepentaacetic acid, specifically designed to improve imaging quality in magnetic resonance imaging procedures. Gadofosveset trisodium is known for its ability to bind reversibly to serum albumin, which increases its vascular residence time compared to non-protein binding agents, thereby enhancing the contrast in imaging.
Gadofosveset trisodium is classified as a pharmaceutical agent under the category of contrast media. It is marketed under the brand name Vasovist in some regions and is utilized in various medical imaging applications, particularly for evaluating aortoiliac occlusive disease. The compound's structure consists of a gadolinium ion coordinated with a chelating agent, ensuring that the gadolinium remains non-toxic and stable in physiological conditions.
The synthesis of gadofosveset trisodium involves several chemical processes to ensure the stability and efficacy of the compound. The manufacturing process typically includes:
Technical details indicate that the process must maintain specific pH levels and temperature controls to optimize yield and stability of the final product .
The molecular structure of gadofosveset trisodium can be represented by its empirical formula, , with a molecular weight of approximately 975.88 g/mol . The compound features a gadolinium ion at its core, coordinated by multiple functional groups that facilitate its interaction with serum albumin.
Gadofosveset trisodium does not undergo significant metabolic transformations within the body; instead, it primarily exists as a stable complex. Upon administration, it binds reversibly to serum albumin, which alters its relaxation properties during magnetic resonance imaging.
This reaction is crucial as it enhances the magnetic resonance relaxivity of gadofosveset, leading to improved imaging results .
The mechanism of action for gadofosveset trisodium involves its interaction with water protons in blood plasma. Upon intravenous injection, gadofosveset binds to endogenous serum albumin, which significantly increases its vascular residence time and enhances signal intensity during imaging.
Gadofosveset trisodium exhibits several notable physical and chemical properties:
These properties ensure that gadofosveset can be safely administered intravenously without adverse reactions.
Gadofosveset trisodium is primarily used in medical imaging:
The development of gadofosveset trisodium (originally designated MS-325) involved extensive clinical trials to establish its efficacy and safety profile. Key regulatory milestones include:
Table 1: Regulatory Milestones for Gadofosveset Trisodium
Date | Event |
---|---|
January 14, 2005 | FDA completes initial NDA review [1] |
November 23, 2005 | FDA issues approvable letter [1] |
December 22, 2008 | FDA approves Vasovist/Ablavar for AIOD diagnosis [1] [6] |
2017 | Global production discontinued [3] |
The compound underwent rigorous multicenter Phase II and III trials demonstrating a dose-dependent improvement in diagnostic accuracy for aortoiliac disease, with optimal efficacy achieved at 0.03 mmol/kg [5]. Post-approval, it was primarily indicated for AIOD evaluation, though off-label applications explored broader vascular imaging [3] [4].
Gadofosveset trisodium is systematically named trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl]-diethylenetriaminepentaacetato)(aquo)gadolinium(III). Its empirical formula is C~33~H~38~GdN~3~Na~3~O~14~P (molecular weight: 975.88 g/mol), classifying it as a linear, ionic gadolinium chelate [3] [6]. The molecule’s core consists of a gadolinium (III) ion bound to a modified diethylenetriaminepentaacetic acid (DTPA) scaffold. A critical structural innovation is the diphenylcyclohexylphosphate moiety, which confers high-affinity, reversible binding to human serum albumin [4]. This modification fundamentally differentiates it from non-protein-binding GBCAs.
Key physiochemical properties include:
The albumin-binding capability amplifies its relaxivity (T1-shortening effect) to 18–20 mM⁻¹s⁻¹ at 1.5 Tesla, substantially exceeding conventional GBCAs like gadoxetate disodium (r1 = 7.3) [3]. This property underpins its utility in high-resolution steady-state MRA.
Gadofosveset’s primary clinical value lies in its dual-phase imaging capability:
Its albumin binding enables a 10- to 20-fold increase in relaxivity compared to non-protein-binding agents, significantly enhancing signal-to-noise ratios in vascular structures [4]. Clinical trials validated its superiority over non-contrast time-of-flight MRA, demonstrating an ≈20% improvement in diagnostic accuracy for detecting hemodynamically significant aortoiliac stenosis at the 0.03 mmol/kg dose [5].
Table 2: Relaxivity Comparison with Select GBCAs (1.5T)
Contrast Agent | Relaxivity (r1, mM⁻¹s⁻¹) | Albumin Binding | |
---|---|---|---|
Gadofosveset trisodium | 18–20 | High-affinity | |
Gadobenate dimeglumine | 9–10 | Weak, transient | |
Gadoxetate disodium | 7.3 | Negligible | |
Standard extracellular GBCAs | 3.8–4.6 | None | [3] |
Approved specifically for aortoiliac occlusive disease (AIOD) evaluation, its applications extended off-label to other vascular territories, including peripheral and pedal arteries [3] [5]. The extended imaging window facilitated submillimeter spatial resolution, reducing venous contamination artifacts and improving surgical planning for vascular interventions [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1